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Compound of Interest

Compound Name: Grosvenorine

Cat. No.: B1181407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data interpretation for

Grosvenorine, a major flavonoid compound isolated from the fruits of Siraitia grosvenorii.[1]

This document is intended for researchers, scientists, and professionals in drug development

who are interested in the structural elucidation and bioactivity of this natural product.

Grosvenorine has garnered attention for its potential antibacterial and antioxidant properties.

[2]

Chemical Structure and Properties
Grosvenorine is a flavonoid glycoside with the molecular formula C33H40O19 and a

molecular weight of 740.68 g/mol . Its IUPAC name is 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-

methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-

hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-

yl]oxychromen-4-one. The structure consists of a kaempferol aglycone linked to three sugar

moieties.

Table 1: Chemical and Physical Properties of Grosvenorine
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Property Value Source

Molecular Formula C33H40O19 PubChem

Molecular Weight 740.68 g/mol PubChem

IUPAC Name

7-[(2S,3R,4R,5R,6S)-4,5-

dihydroxy-6-methyl-3-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyoxan-2-yl]oxy-5-hydroxy-

2-(4-hydroxyphenyl)-3-

[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxychromen-4-one

PubChem

CAS Number 156980-60-8 ChemicalBook

Appearance Yellow powder N/A

Solubility
Soluble in DMSO, methanol,

ethanol
N/A

Spectral Data Interpretation
The structural elucidation of Grosvenorine relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For a complex glycoside like Grosvenorine, 1D (¹H, ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon

signals.

¹H NMR Spectrum: The ¹H NMR spectrum of Grosvenorine is expected to show characteristic

signals for the aromatic protons of the kaempferol core, as well as signals for the sugar
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moieties. The anomeric protons of the sugar units are typically found in the downfield region

(around δ 4.5-5.5 ppm) and their coupling constants provide information about the

stereochemistry of the glycosidic linkages.

¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 33 carbon atoms in

Grosvenorine. The chemical shifts of the carbons in the aglycone and sugar portions are well-

established and can be used for structural assignment.

A complete, tabulated set of ¹H and ¹³C NMR data for Grosvenorine is not readily available in

the public domain. The following table represents expected chemical shift ranges for key

structural features based on similar flavonoid glycosides.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Grosvenorine

Structural Unit Atom
Expected ¹H
Chemical Shift
(ppm)

Expected ¹³C
Chemical Shift
(ppm)

Kaempferol A-Ring H-6 6.2 - 6.5 98 - 100

H-8 6.4 - 6.8 93 - 95

Kaempferol B-Ring H-2', H-6' 7.8 - 8.1 130 - 132

H-3', H-5' 6.8 - 7.0 115 - 117

Kaempferol C-Ring H-3 - 133 - 135

Sugar Moieties Anomeric Protons 4.5 - 5.5 98 - 105

Other Sugar Protons 3.2 - 4.5 60 - 80

Methyl (Rhamnose) ~1.2 ~18

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Grosvenorine, Electrospray Ionization (ESI) is a suitable soft ionization

technique that would typically show a prominent pseudomolecular ion, such as [M+H]⁺ or

[M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
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composition. Fragmentation patterns in MS/MS experiments can help to identify the sugar units

and their sequence.

Table 3: Mass Spectrometry Data for Grosvenorine

Ion m/z (calculated) m/z (observed) Technique

[M+H]⁺ 741.2243 Data not available ESI-MS

[M+Na]⁺ 763.2062 Data not available ESI-MS

Experimental Protocols
Isolation and Purification of Grosvenorine
A general procedure for the isolation of flavonoid glycosides from plant material is as follows:

Extraction: Dried and powdered fruits of Siraitia grosvenorii are extracted with a polar solvent

such as methanol or ethanol at room temperature.[1]

Solvent Partitioning: The crude extract is then suspended in water and partitioned

successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate,

and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are

typically enriched in the ethyl acetate and n-butanol fractions.

Chromatography: The enriched fraction is subjected to column chromatography on silica gel

or other stationary phases. Further purification can be achieved using techniques like High-

Performance Liquid Chromatography (HPLC).[2]

NMR Spectroscopy
Sample Preparation: A few milligrams of purified Grosvenorine are dissolved in a

deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on

a high-field NMR spectrometer.
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Data Processing: The acquired data is processed using appropriate software to obtain the

final spectra for analysis and structural assignment.

Bioactivity and Signaling Pathways
Grosvenorine has been reported to exhibit antioxidant and antibacterial activities.

Antioxidant Activity
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals.

While the specific signaling pathways for Grosvenorine's antioxidant activity are not fully

elucidated, flavonoids are known to modulate cellular antioxidant defense mechanisms. One

such pathway is the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular

protection against oxidative stress.

Grosvenorine
Cell MembraneEnters Cell

Keap1

Inhibits

Reactive Oxygen
Species (ROS)

Oxidative Stress Nrf2
Sequesters Antioxidant Response

Element (ARE)

Translocates to Nucleus
and Binds to ARE Heme Oxygenase-1

(HO-1)
Induces Transcription Cellular Antioxidant

Response
Leads to

Click to download full resolution via product page

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Antibacterial Activity
The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell

membrane integrity. While a specific signaling pathway for Grosvenorine has not been

detailed, a general workflow for assessing antibacterial activity is presented below.
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Caption: Workflow for Antibacterial Activity Testing.
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Conclusion
This technical guide provides a foundational understanding of the spectral data interpretation

for Grosvenorine. While complete, publicly available spectral datasets are limited, the

information presented here, based on the analysis of similar flavonoid glycosides, offers a

strong starting point for researchers. Further investigation is warranted to fully elucidate the

complete spectral assignments and to explore the detailed mechanisms of its biological

activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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